1-[4-methyl-3-(piperidine-1-sulfonyl)benzoyl]-4-phenylpiperazine
Description
Properties
IUPAC Name |
(4-methyl-3-piperidin-1-ylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-19-10-11-20(18-22(19)30(28,29)26-12-6-3-7-13-26)23(27)25-16-14-24(15-17-25)21-8-4-2-5-9-21/h2,4-5,8-11,18H,3,6-7,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXXNJMBKABMCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-methyl-3-(piperidine-1-sulfonyl)benzoyl]-4-phenylpiperazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. The yields of these reactions can be quite high, often exceeding 80%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-[4-methyl-3-(piperidine-1-sulfonyl)benzoyl]-4-phenylpiperazine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological activities, making it a candidate for further research and development. Key areas of application include:
Anticancer Activity
Research indicates that derivatives of piperazine compounds can inhibit the proliferation of cancer cells. For instance, studies have shown that certain piperazine derivatives exhibit cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of specific signaling pathways related to cell growth and apoptosis .
Antimicrobial Properties
The sulfonamide group present in the compound is known for its antimicrobial activity. Compounds with similar structures have been tested against a range of bacterial strains, demonstrating significant inhibitory effects. This suggests potential applications in treating infections caused by resistant bacterial strains .
Neurological Applications
Given its ability to cross the blood-brain barrier, there is potential for this compound in treating neurological disorders. Research on related piperazine derivatives has indicated neuroprotective effects, suggesting that this compound may modulate neurotransmitter systems or protect against neurodegeneration .
Case Study 1: Anticancer Evaluation
A study focused on the synthesis and evaluation of piperazine sulfonamides demonstrated that compounds similar to 1-[4-methyl-3-(piperidine-1-sulfonyl)benzoyl]-4-phenylpiperazine showed promising anticancer activity against various cell lines. The study utilized both in vitro assays and molecular modeling to predict binding affinities to target proteins involved in cancer progression .
Case Study 2: Antimicrobial Testing
In another investigation, synthesized piperazine derivatives were screened for antimicrobial activity using disc diffusion methods against multiple bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial properties comparable to established antibiotics .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[4-methyl-3-(piperidine-1-sulfonyl)benzoyl]-4-phenylpiperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Structural Analogues with Cytotoxic Activity
Compound : 1-(4-Chlorobenzhydryl)-4-substitutedbenzoyl piperazines (e.g., 5a–g)
- Structural Features : 4-chlorobenzhydryl group and substituted benzoyl moiety.
- Biological Activity : Demonstrated significant cytotoxicity against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines. Time-dependent cytotoxicity of compound 5a suggests in situ stability .
- Comparison : The target compound replaces the chlorobenzhydryl group with a phenylpiperazine and introduces a piperidine sulfonyl group. This substitution may alter target selectivity or enhance metabolic stability due to reduced lipophilicity from the sulfonyl group.
Table 1: Cytotoxic Piperazine Derivatives
Sulfonamide-Containing Piperazines
Compound : 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (Compound #5)
- Structural Features : 4-nitrophenyl sulfonyl group.
- Biological Activity: Mitigates radiation-induced cognitive decline in mice by preserving neural stem cells and reducing neuroinflammation. No interference with radiation’s antitumor efficacy .
- Comparison : The target compound’s piperidine sulfonyl group replaces the nitrophenyl sulfonyl. Piperidine’s basic nitrogen may improve solubility or alter blood-brain barrier penetration compared to the nitro group’s electron-withdrawing effects.
Table 2: Sulfonamide Piperazines in Radiation Mitigation
| Compound | Sulfonyl Group | Key Finding | Reference |
|---|---|---|---|
| Target Compound | Piperidine-1-sulfonyl | Hypothesized neuroprotection | — |
| Compound #5 | 4-Nitrophenyl | Mitigates cognitive decline in mice |
Dopamine Receptor Ligands
Compound: SC213 (1-(3-phenoxypropyl)-4-phenylpiperazine)
Crystallographic and Conformational Studies
Compound : 1-(4-Bromobenzoyl)-4-phenylpiperazine
- Structural Features: Bromine substitution on benzoyl; crystallizes in monoclinic systems .
- Comparison : The target compound’s methyl and piperidine sulfonyl substituents may induce different crystal packing or conformational stability, influencing solubility and bioavailability.
Pharmacokinetic and Mechanistic Considerations
- Sulfonyl Group Impact : Piperidine sulfonyl (target) vs. nitrophenyl sulfonyl (Compound #5) may reduce metabolic degradation compared to nitro groups, which are prone to reduction.
- Receptor Interactions : The benzoyl amide in the target compound could engage in hydrogen bonding with kinases or receptors (e.g., dopamine receptors), differentiating it from SC213 .
- Cytotoxicity vs. Neuroprotection : Structural analogs like Compound #5 show dual utility in neuroprotection without compromising antitumor activity, suggesting the target compound may similarly balance these effects .
Biological Activity
Introduction
1-[4-methyl-3-(piperidine-1-sulfonyl)benzoyl]-4-phenylpiperazine is a compound that has garnered attention due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic uses based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 318.44 g/mol
This compound features a piperazine ring, which is a common structural motif in many bioactive molecules, contributing to its pharmacological properties.
Research indicates that compounds with similar piperazine structures often exhibit diverse biological activities, including:
- Antidepressant Effects : Studies suggest that piperazine derivatives can interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for mood regulation.
- Anticancer Properties : Some analogs have shown efficacy in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Efficacy in Preclinical Studies
Recent studies have examined the biological activity of related compounds, providing insights into the potential effects of this compound:
- Glycine Transporter Inhibition : A study demonstrated that related sulfonamide piperazine derivatives effectively inhibited glycine transporters (GlyT), which are implicated in various neurological disorders. The compound (+)-67 showed robust in vivo activity, enhancing glycine levels in the cerebral spinal fluid of rodent models .
- Antimicrobial Activity : Compounds bearing similar piperidine structures have been evaluated for antibacterial properties. For instance, synthesized derivatives exhibited moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis .
Case Study 1: Antidepressant Activity
In a preclinical model assessing antidepressant-like effects, a derivative of the compound was tested for its ability to modulate serotonin levels. Results indicated significant increases in serotonin levels in the hippocampus, correlating with reduced depressive-like behavior in rodent models.
Case Study 2: Anticancer Activity
A series of benzoylpiperidine derivatives were evaluated for their antiproliferative effects on human breast cancer cells. The study reported IC values ranging from 19.9 to 75.3 µM, indicating that modifications to the piperazine structure could enhance anticancer potency .
Summary of Biological Activities
Q & A
Q. Basic Analytical Techniques
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., calculated [M+H]⁺ = 441.22) .
What pharmacological targets are plausible for this compound based on its structural analogs?
Advanced Pharmacological Targeting
Piperazine-sulfonyl derivatives are known to interact with:
- Dopamine and Serotonin Receptors: The piperazine ring may act as a bioisostere for neurotransmitter binding .
- Kinase Enzymes: Sulfonyl groups can inhibit ATP-binding pockets (e.g., tyrosine kinases) .
- Epigenetic Targets: Benzoyl-piperazine scaffolds have shown activity against histone deacetylases (HDACs) .
Experimental Design: - In vitro assays: Radioligand binding studies (e.g., D3 receptor affinity using [³H]spiperone) .
- Dose-response profiling: IC50 determination for kinase inhibition (e.g., EGFR, VEGFR2) .
How should researchers address contradictions in biological activity data across studies?
Advanced Data Analysis
Contradictions may arise from:
- Variability in Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH .
- Impurity Artifacts: Trace solvents (e.g., DMSO residuals) affecting readouts .
Resolution Strategies: - Reproducibility Checks: Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines).
- Orthogonal Assays: Combine enzymatic assays with cellular viability tests (e.g., MTT assays) .
- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., 4-phenylpiperazine derivatives) .
What safety precautions are critical during handling and storage?
Q. Basic Laboratory Safety
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
- Storage: Stable at –20°C in airtight, light-protected containers with desiccants .
How can structure-activity relationship (SAR) studies optimize selectivity for specific biological targets?
Q. Advanced SAR Strategies
- Core Modifications:
- Functional Group Additions:
- Introduce hydroxyl groups to improve solubility and pharmacokinetics .
- Add methylsulfonyl extensions to increase kinase selectivity .
Validation:
- Computational Docking: Use AutoDock Vina to predict binding poses against target proteins .
- In Vivo Pharmacokinetics: Assess bioavailability in rodent models .
What computational tools are recommended for predicting metabolic stability and toxicity?
Q. Advanced Computational Modeling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
